3-amino-N-cyclopropylcyclohexane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-cyclopropylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h7-9H,1-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYXBLPHHBBKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with cyclopropylamine to form an intermediate, which is then subjected to further reactions to introduce the amino and carboxamide groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclopropylcyclohexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
3-amino-N-cyclopropylcyclohexane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl and cyclohexane rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s unique attributes include:
- Cyclohexane backbone : Provides conformational rigidity.
- 3-Amino group: Enhances hydrogen-bonding capacity and polarity.
Comparative Analysis with Similar Compounds
The following table summarizes structurally related compounds from and their distinguishing features:
Key Observations :
Amino Position: The 3-amino group in the target compound contrasts with 4-amino derivatives (e.g., 4-Aminocyclohexanecarboxylic acid), which may alter hydrogen-bonding patterns and solubility.
Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (e.g., 2-Amino-N-cyclohexylacetamide) generally exhibit lower acidity and higher lipophilicity than carboxylic acids, impacting membrane permeability .
Cyclopropyl vs. However, this may also reduce metabolic stability .
Backbone Variations: The cyclohexane backbone provides greater rigidity compared to linear acetamide chains (e.g., 2-Amino-N-cyclopropylacetamide), which could influence conformational preferences in drug-receptor interactions .
Research Findings and Challenges
Physicochemical Properties
No direct data on solubility, melting point, or logP are available in the provided evidence. However, inferences can be made:
Biological Activity
3-Amino-N-cyclopropylcyclohexane-1-carboxamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an amino group, a cyclopropyl group, and a cyclohexane backbone, contributes to its potential therapeutic applications. The molecular formula for this compound is C10H16N2O, and it features a carboxamide functional group that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group enables the formation of hydrogen bonds with active sites on target molecules, while the cyclopropyl and cyclohexane rings provide structural stability. These interactions modulate the activity of various biological pathways, leading to significant effects such as pro-apoptotic activity in cancer cell lines.
Inhibition of Enzymes
Research indicates that this compound acts as an inhibitor of particular enzymes involved in critical cellular processes. For instance, it has shown promise as an inhibitor of Cathepsin C (CatC), a lysosomal cysteine dipeptidyl aminopeptidase implicated in cancer progression . Inhibition of CatC can disrupt pathways that promote tumor growth and metastasis.
Case Studies
Several studies have explored the effects of this compound on cancer cells:
- Study 1 : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involved the modulation of signaling pathways related to cell survival.
- Study 2 : A mouse model study indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. This suggests its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-N,N-dimethylcyclohexane-1-carboxamide | Dimethyl substitution on nitrogen | Increased lipophilicity |
| 1-Amino-N,N-diethylcyclohexane-1-carboxamide | Diethyl substitution on nitrogen | Enhanced solubility |
| Cyclohex-3-ene-1-carboxamide | Unsaturation in the cyclohexane ring | Different reactivity profile |
This table illustrates how the distinct structural features of this compound confer specific biological activities and therapeutic potentials.
Applications in Scientific Research
This compound has diverse applications across various fields:
- Medicinal Chemistry : It serves as a lead compound for drug development targeting cancer and inflammatory diseases.
- Biological Research : Investigated for its interactions with macromolecules, contributing to the understanding of disease mechanisms.
- Chemical Synthesis : Used as a building block for synthesizing more complex molecules with potential biological activities .
Q & A
Q. What are the recommended safety protocols for handling 3-amino-N-cyclopropylcyclohexane-1-carboxamide in laboratory settings?
- Methodological Answer : Researchers should prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, due to the compound’s acute oral toxicity (H302) and skin/eye irritation potential (H315/H319) . Ensure proper ventilation to avoid inhalation of dust or aerosols. In case of skin contact, wash immediately with soap and water. For accidental ingestion, seek medical attention and provide the compound’s CAS number (if available) for precise treatment. Store in airtight containers away from incompatible reagents (e.g., strong oxidizing agents).
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A two-step approach is often used:
Cyclohexane-1-carboxamide backbone synthesis : React methyl cyclohexanecarboxylate with dimethylaluminum amide to form the carboxamide core, requiring magnetic stirring for homogeneous mixing .
Cyclopropane functionalization : Introduce the cyclopropyl group via nucleophilic substitution or amidation. For example, chloroacetyl chloride can react with amino intermediates under reflux in chloroform, followed by cyclopropane ring closure using reagents like cyclopropylamine derivatives .
Q. How can researchers validate the purity of this compound after synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:
- 1H NMR : Confirm structural integrity by identifying peaks for the cyclohexane backbone (δ 1.5–2.0 ppm, m), cyclopropyl protons (δ 0.5–1.2 ppm), and amide NH groups (δ 6.5–8.0 ppm) .
- IR Spectroscopy : Look for characteristic C=O (1680–1740 cm⁻¹) and N-H (3300–3450 cm⁻¹) stretches .
- Mass Spectrometry : Verify molecular ion peaks (e.g., M+ at m/z ~224) and fragmentation patterns consistent with the structure.
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. To address this:
- Reproducibility Checks : Standardize solvent systems (e.g., DMSO concentration ≤1% in cell-based assays) and use internal controls (e.g., reference apoptosis inducers) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted cyclopropylamine) that could interfere with bioactivity .
- Dose-Response Analysis : Perform IC50 studies across multiple concentrations to confirm potency trends.
Q. How can reaction conditions be optimized to enhance cyclopropane ring stability during synthesis?
- Methodological Answer : The cyclopropyl group is prone to ring-opening under acidic or high-temperature conditions. Mitigate this by:
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during amidation steps .
- Low-Temperature Reactions : Use ice baths or reflux at ≤60°C to prevent thermal degradation .
- Catalyst Screening : Test palladium or copper catalysts for selective cyclopropane formation without side reactions .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Apply in silico tools to estimate:
- Lipophilicity (logP) : Use Molinspiration or SwissADME to predict solubility and membrane permeability.
- Metabolic Stability : Simulate cytochrome P450 interactions via docking software (e.g., AutoDock Vina) to identify potential metabolic hotspots .
- Toxicity : Leverage QSAR models to assess acute toxicity risks (e.g., ProTox-II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
